molecular formula C16H10BrNO4 B3674682 2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B3674682
M. Wt: 360.16 g/mol
InChI Key: VJMNGXRJRXXXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOBA and has a molecular formula of C16H11BrNO4. In

Mechanism of Action

The mechanism of action of BOBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. BOBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, BOBA can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
BOBA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BOBA can induce apoptosis (programmed cell death) in cancer cells. BOBA has also been shown to inhibit the migration and invasion of cancer cells. In addition, BOBA has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BOBA in lab experiments is its high purity and stability, which makes it easy to handle and store. Another advantage is its versatility, as it can be used in a variety of applications. However, one limitation of using BOBA is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving BOBA. One direction is to investigate its potential as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases. Additionally, BOBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully elucidate the mechanism of action of BOBA and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, or BOBA, is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields with high purity. BOBA has been investigated as a potential anticancer agent, as well as a building block for new materials with unique properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. BOBA has several biochemical and physiological effects, including the induction of apoptosis in cancer cells and anti-inflammatory properties. While there are advantages and limitations to using BOBA in lab experiments, there are several future directions for research involving this compound.

Scientific Research Applications

BOBA has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, BOBA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, BOBA has been used as a building block for the synthesis of new materials with unique properties. In chemical biology, BOBA has been used as a tool to study the function of proteins and enzymes.

Properties

IUPAC Name

[2-(2-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO4/c1-9(19)21-10-6-7-14-12(8-10)16(20)22-15(18-14)11-4-2-3-5-13(11)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMNGXRJRXXXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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